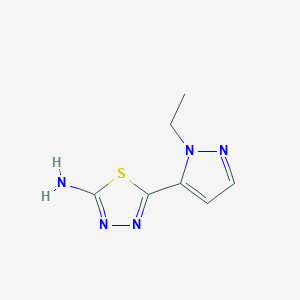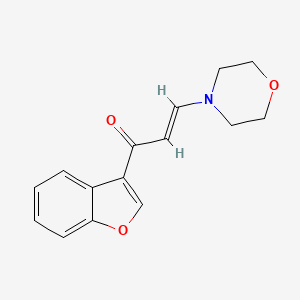![molecular formula C13H12N2O2 B2401647 N-[2-(1H-Indol-3-yl)-2-oxoethyl]prop-2-enamide CAS No. 2361656-03-1](/img/structure/B2401647.png)
N-[2-(1H-Indol-3-yl)-2-oxoethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-Indol-3-yl)-2-oxoethyl]prop-2-enamide, commonly known as Indo-5-carboxylic acid amide, is a chemical compound with potential therapeutic applications. This compound belongs to the class of indole derivatives and has been extensively studied for its pharmacological properties.
Mechanism of Action
The mechanism of action of Indo-5-carboxylic acid amide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are known to play a role in inflammation and cancer. The compound has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant defense mechanisms.
Biochemical and Physiological Effects:
Indo-5-carboxylic acid amide has been shown to have several biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β. The compound has also been shown to increase the activity of antioxidant enzymes such as catalase and superoxide dismutase. In addition, Indo-5-carboxylic acid amide has been reported to induce apoptosis in cancer cells and to protect neuronal cells from oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
The advantages of using Indo-5-carboxylic acid amide in lab experiments include its potential therapeutic applications, its ability to inhibit the proliferation of cancer cells, and its anti-inflammatory and neuroprotective effects. However, the limitations of using this compound in lab experiments include its low solubility in water, its relatively low yield during synthesis, and its potential toxicity at high doses.
Future Directions
There are several future directions for research on Indo-5-carboxylic acid amide. One potential direction is to investigate the compound's potential as an anticancer agent in combination with other chemotherapeutic agents. Another potential direction is to study the compound's effects on other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, future research could focus on improving the synthesis method of Indo-5-carboxylic acid amide to increase the yield and solubility of the compound.
Synthesis Methods
The synthesis of Indo-5-carboxylic acid amide is a multistep process that involves the condensation of indole-3-acetic acid with acetylacetone followed by the reaction with propiolamide. The final product is obtained after purification by column chromatography. The yield of the synthesis process is around 50%.
Scientific Research Applications
Indo-5-carboxylic acid amide has been extensively studied for its pharmacological properties. It has been reported to have anticancer, anti-inflammatory, and neuroprotective effects. The compound has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. It has also been reported to reduce the production of pro-inflammatory cytokines and to protect neuronal cells from oxidative stress-induced damage.
properties
IUPAC Name |
N-[2-(1H-indol-3-yl)-2-oxoethyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-2-13(17)15-8-12(16)10-7-14-11-6-4-3-5-9(10)11/h2-7,14H,1,8H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMPKOBQQHUTKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC(=O)C1=CNC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino}propyl)-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2401565.png)

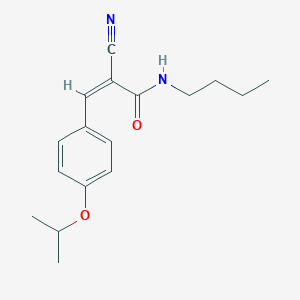

![Methyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate;hydrochloride](/img/structure/B2401572.png)
![1-(2-Methylpropyl)-decahydropyrido[4,3-e][1,4]oxazepine dihydrochloride](/img/structure/B2401573.png)
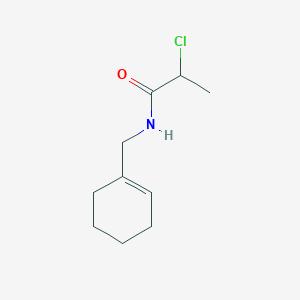
![5-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2401578.png)
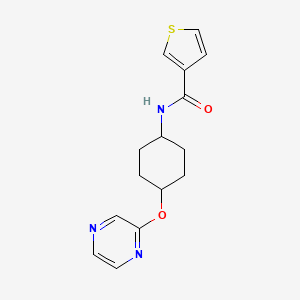
![(E)-2-(3-Chlorophenyl)-N-[(3-methyl-2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]ethenesulfonamide](/img/structure/B2401580.png)
